IUPAC name for C12H9NO3
IUPAC name for C12H9NO3
Executive Summary
The molecular formula C₁₂H₉NO₃ corresponds to a diverse class of aromatic compounds, primarily characterized by the presence of biphenyl, diphenyl ether, or heterocyclic scaffolds substituted with nitro and hydroxyl/ether functionalities. In the context of drug development and advanced materials science, the most prominent and synthetically valuable structural isomer is 1-nitro-4-phenoxybenzene (commonly known as 4-nitrodiphenyl ether)[1].
As an Application Scientist overseeing active pharmaceutical ingredient (API) route scouting, I frequently leverage 1-nitro-4-phenoxybenzene as a critical electrophilic building block. The highly electron-withdrawing nature of the nitro group activates the aromatic ring, making it an ideal candidate for further functionalization, such as photoredox-catalyzed C–H alkylation[2] and reduction to 4-phenoxyaniline—a ubiquitous precursor in agrochemical and pharmaceutical synthesis[3]. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic protocol.
Structural Isomerism and IUPAC Nomenclature
While "C₁₂H₉NO₃" can refer to several structural isomers, the specific connectivity dictates the IUPAC nomenclature. The variations typically arise from the relative positioning of the nitro (-NO₂) and phenoxy (-O-C₆H₅) groups on the benzene ring, or the presence of a biphenyl core with hydroxyl modifications.
Table 1: Isomeric Profiling of C₁₂H₉NO₃
| IUPAC Name | Common Name | PubChem CID | Key Structural Feature |
| 1-nitro-4-phenoxybenzene | 4-Nitrodiphenyl ether | 12110 | Para-substituted diphenyl ether[1] |
| 1-nitro-2-phenoxybenzene | 2-Nitrodiphenyl ether | 16661 | Ortho-substituted diphenyl ether[4] |
| 4-(2-nitrophenyl)phenol | 4-Hydroxy-2'-nitrobiphenyl | 15541112 | Biphenyl core with phenol group[5] |
| 7-hydroxy-1,10-dihydrophenoxazin-2-one | 7-Hydroxy-2-phenoxazone | 129673065 | Fused tricyclic phenoxazine[6] |
For the remainder of this guide, our technical focus will be strictly on the primary isomer: 1-nitro-4-phenoxybenzene .
Physicochemical Profiling
Understanding the thermodynamic and physical properties of 1-nitro-4-phenoxybenzene is crucial for designing downstream reactions, particularly when determining solvent compatibility and thermal operational limits. The electron-withdrawing nitro group significantly increases the dipole moment of the molecule, enhancing its solubility in polar aprotic solvents (e.g., DMF, DMSO) while maintaining stability under standard atmospheric conditions[3].
Table 2: Quantitative Physicochemical Data for 1-nitro-4-phenoxybenzene
| Property | Value | Reference |
| Molecular Weight | 215.20 g/mol | [1],[7] |
| Melting Point | 52 °C – 60 °C | [3] |
| Boiling Point | ~320 °C | [8] |
| XLogP3 (Lipophilicity) | 3.8 | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)
To synthesize 1-nitro-4-phenoxybenzene with high atom economy and purity, the most robust approach is a Nucleophilic Aromatic Substitution (SₙAr).
Causality of Reagent Selection: We utilize 1-fluoro-4-nitrobenzene rather than the chloro-analogue. While chlorine is a better leaving group in Sₙ1/Sₙ2 reactions, SₙAr mechanisms are rate-limited by the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine drastically lowers the LUMO of the adjacent carbon, accelerating the attack by the phenoxide ion. Potassium carbonate (K₂CO₃) is selected as the base to deprotonate phenol, and N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide anion highly unsolvated (and thus highly reactive).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction fidelity.
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Deprotonation (Phenoxide Generation):
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Charge a dry 250 mL round-bottom flask with Phenol (1.0 equivalent, 9.4 g) and anhydrous K₂CO₃ (1.5 equivalents, 20.7 g).
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Add 100 mL of anhydrous DMF. Stir the suspension at ambient temperature for 30 minutes under a nitrogen atmosphere. Validation: A slight color change to pale yellow indicates the formation of potassium phenoxide.
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Electrophilic Addition:
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Dropwise, add 1-fluoro-4-nitrobenzene (1.05 equivalents, 14.8 g) to the stirring mixture.
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Elevate the temperature to 100 °C using an oil bath and reflux for 4 to 6 hours.
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-
In-Process Control (TLC Monitoring):
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Sample the reaction mixture and run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (4:1).
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Validation: The reaction is deemed complete when the lower-Rf spot of 1-fluoro-4-nitrobenzene is entirely consumed, replaced by a single UV-active product spot.
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Quenching and Work-Up:
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Cool the mixture to room temperature and slowly pour it over 300 g of crushed ice[9].
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Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
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Critical Wash Step: Wash the combined organic layers with 1M NaOH (2 x 50 mL). Causality: This specifically deprotonates and removes any unreacted residual phenol into the aqueous waste, ensuring high purity of the neutral ether product.
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Wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification:
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Recrystallize the crude beige solid from a minimal amount of hot ethanol. Cool slowly to 0 °C to induce crystallization[9].
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Filter and dry in a vacuum oven to yield pure 1-nitro-4-phenoxybenzene.
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Caption: Step-by-step SₙAr synthesis workflow for 1-nitro-4-phenoxybenzene with self-validating IPCs.
Downstream Applications in Drug Development
In medicinal chemistry, the 1-nitro-4-phenoxybenzene scaffold is rarely the final drug candidate due to the toxicity and metabolic liabilities associated with aromatic nitro groups. Instead, it serves as a highly modular intermediate[3].
Recent advancements in photoredox catalysis have utilized 1-nitro-4-phenoxybenzene for direct C–H alkylation using carboxylic acids as radical precursors under visible-light irradiation[2]. However, its most classical and widely utilized pathway is the catalytic reduction of the nitro group to an amine, yielding 4-phenoxyaniline . This amine is a critical nucleophile used to synthesize amide-linked APIs, kinase inhibitors, and advanced epoxy resin curing agents[10].
Caption: Downstream transformation of 1-nitro-4-phenoxybenzene into active pharmaceutical ingredients.
References
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1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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2-Nitrophenyl phenyl ether | C12H9NO3 | CID 16661 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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Benzene, 1-nitro-4-phenoxy- - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
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7-Hydroxy-2-phenoxazone | C12H9NO3 | CID 129673065 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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4-Nitrophenyl phenyl ether - Physico-chemical Properties Source: ChemBK URL:[Link]
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4-(4-Nitrophenoxy)biphenyl - Synthesis and Epoxy Resin Applications Source: ResearchGate URL:[Link]
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Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids Source: ChemRxiv URL:[Link]
Sources
- 1. 1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Nitrophenyl phenyl ether | C12H9NO3 | CID 16661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Hydroxy-2-phenoxazone | C12H9NO3 | CID 129673065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-nitro-4-phenoxy- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
